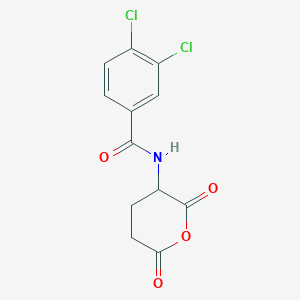
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of dichloro substituents on the benzene ring and a tetrahydro-pyran ring attached to the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-hydroxy-2,6-dioxo-tetrahydro-pyran.
Formation of Amide Bond: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with the amine group of 3-hydroxy-2,6-dioxo-tetrahydro-pyran to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups in the tetrahydro-pyran ring can be reduced to hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Major Products Formed
Substitution Products: Substitution reactions yield products where the chlorine atoms are replaced by nucleophiles.
Reduction Products: Reduction reactions result in the formation of hydroxyl derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: A simpler analog without the tetrahydro-pyran ring.
N-(2,6-Dioxo-tetrahydro-pyran-3-yl)-benzamide: Lacks the dichloro substituents on the benzene ring.
Uniqueness
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is unique due to the combination of dichloro substituents and the tetrahydro-pyran ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9Cl2NO4 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,6-dioxooxan-3-yl)benzamide |
InChI |
InChI=1S/C12H9Cl2NO4/c13-7-2-1-6(5-8(7)14)11(17)15-9-3-4-10(16)19-12(9)18/h1-2,5,9H,3-4H2,(H,15,17) |
InChI Key |
LHUMPWOBZPBWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



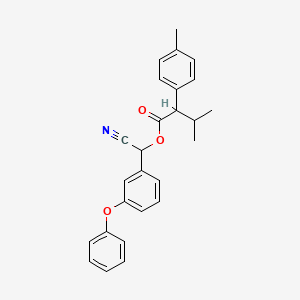
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)


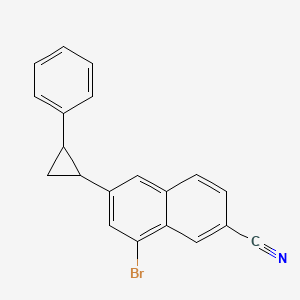



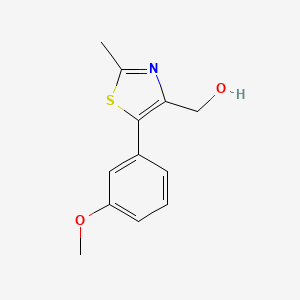

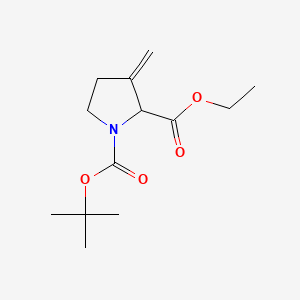
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
